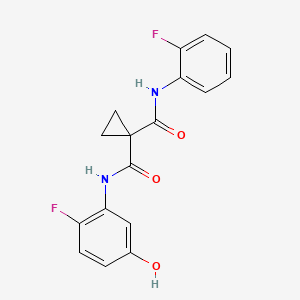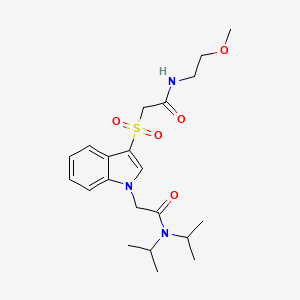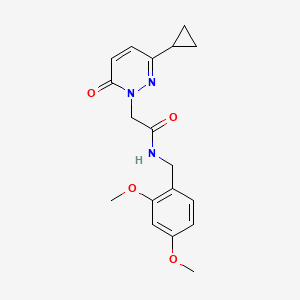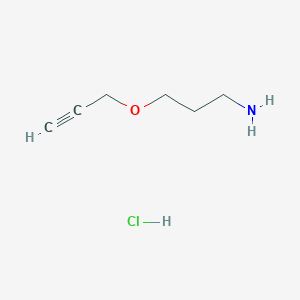![molecular formula C19H21N3O3S B2949561 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2380039-88-1](/img/structure/B2949561.png)
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a chemical compound that has attracted significant attention in scientific research. It is commonly known as MPSB and is used in various fields of research, including drug discovery, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of MPSB involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, MPSB increases the levels of cyclic nucleotides, which in turn activates downstream signaling pathways. This leads to various physiological and biochemical effects, including vasodilation, smooth muscle relaxation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPSB has been shown to exhibit a range of physiological and biochemical effects. It has been found to possess potent vasodilatory and smooth muscle relaxant properties, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, MPSB has been shown to possess anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Avantages Et Limitations Des Expériences En Laboratoire
MPSB has several advantages as a tool compound for scientific research. It exhibits potent inhibitory activity against a range of enzymes, making it a useful tool for investigating the role of cyclic nucleotide signaling pathways in various cellular processes. Additionally, MPSB is relatively stable and can be easily synthesized in the laboratory. However, MPSB also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on MPSB. One area of interest is the development of MPSB analogs with improved potency and selectivity. Additionally, MPSB could be used as a tool compound to investigate the role of cyclic nucleotide signaling pathways in the pathogenesis of various diseases, including cancer and neurological disorders. Another potential direction is the investigation of the potential therapeutic applications of MPSB in the treatment of cardiovascular and inflammatory diseases.
Conclusion:
In conclusion, 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile is a chemical compound that has attracted significant attention in scientific research. It exhibits potent inhibitory activity against a range of enzymes and possesses a range of physiological and biochemical effects. MPSB has several advantages as a tool compound for scientific research, but also has some limitations. There are several potential future directions for research on MPSB, including the development of analogs with improved potency and selectivity, investigation of its therapeutic applications, and its role in various diseases.
Méthodes De Synthèse
MPSB can be synthesized through a multistep process, which involves the reaction of 4-bromobenzonitrile with 3-(hydroxymethyl) piperidine in the presence of a base to form 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile. This intermediate is then reacted with 2-methyl-4-pyridinemethanol in the presence of a catalyst to produce MPSB. The purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
MPSB has been extensively used in scientific research, particularly in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterases, phosphodiesterase-4D7, and phosphodiesterase-5. MPSB has also been found to possess anti-inflammatory, antitumor, and antiviral properties. Additionally, MPSB has been used as a tool compound to investigate the role of cyclic nucleotide signaling pathways in various cellular processes.
Propriétés
IUPAC Name |
4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-11-18(8-9-21-15)25-14-17-3-2-10-22(13-17)26(23,24)19-6-4-16(12-20)5-7-19/h4-9,11,17H,2-3,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRNIHAHKJBQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

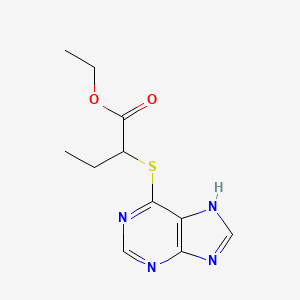

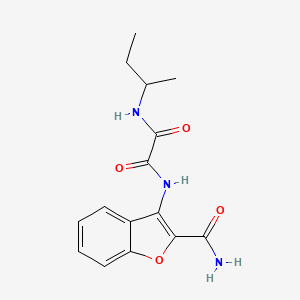


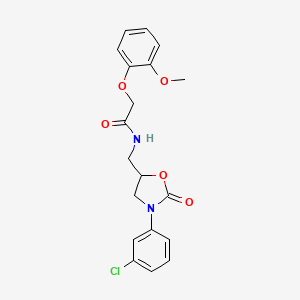

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)

